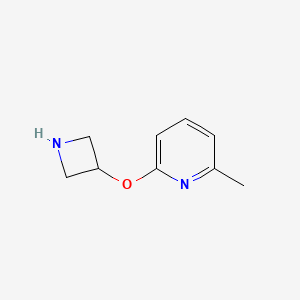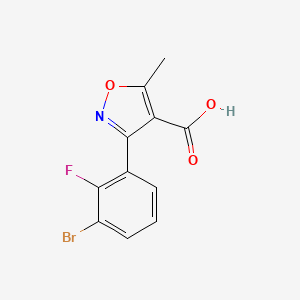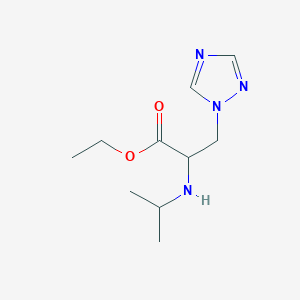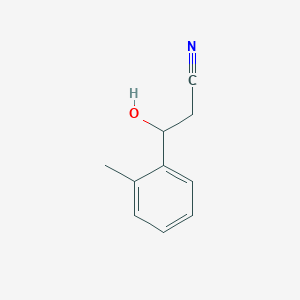![molecular formula C12H12N4 B15326400 [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine: is a compound that features both an indole and a pyrazole moiety. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrazole is a five-membered ring containing two adjacent nitrogen atoms. The combination of these two heterocyclic systems in a single molecule makes this compound a compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine typically involves the formation of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. The final step involves the coupling of the indole and pyrazole rings through a suitable linker, such as a methylene group, under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitrated indole derivatives, alkylated or aminated methylene linkers.
Scientific Research Applications
Chemistry:
Biology:
Antiviral Activity: Indole derivatives, including those containing pyrazole moieties, have shown potential antiviral activity against various RNA and DNA viruses.
Medicine:
Anticancer Activity: The compound and its derivatives have been investigated for their anticancer properties, particularly their ability to inhibit specific cancer cell lines.
Industry:
Mechanism of Action
The mechanism of action of [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can interact with metal ions and other biomolecules, influencing their function. The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, allows it to form active metabolites that exert biological effects .
Comparison with Similar Compounds
Indole Derivatives: Compounds like tryptophan and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as pyrazole-3-carboxylic acid and pyrazole-4-carboxamide share the pyrazole ring and are used in various pharmaceutical applications.
Uniqueness:
Combination of Indole and Pyrazole: The unique combination of indole and pyrazole moieties in [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine provides a distinct set of chemical and biological properties that are not observed in compounds containing only one of these moieties.
Versatility in Reactions:
Properties
Molecular Formula |
C12H12N4 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
[3-(1H-indol-3-yl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C12H12N4/c13-6-8-5-12(16-15-8)10-7-14-11-4-2-1-3-9(10)11/h1-5,7,14H,6,13H2,(H,15,16) |
InChI Key |
UDNXIHRMWGQXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)




![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)






![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
